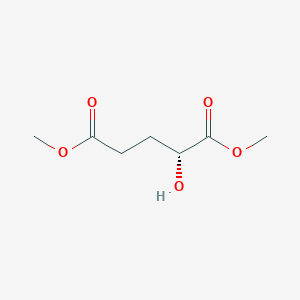
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid
Übersicht
Beschreibung
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, also known as DPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPA is a sulfonamide derivative that can be synthesized using various methods.
Wirkmechanismus
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid acts as a chelating agent for zinc ions, forming a complex that emits fluorescence upon excitation. This property makes 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid useful for the detection of zinc ions in biological systems. Additionally, 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has been shown to inhibit the growth of cancer cells by binding to metal ions and disrupting their function.
Biochemical and Physiological Effects
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has been shown to have low toxicity in vitro and in vivo. It has been found to be stable in biological systems and has a high affinity for zinc ions. 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has also been shown to have anti-cancer properties, making it a potential candidate for the development of cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid in lab experiments is its high affinity for zinc ions, which makes it a useful tool for the detection of zinc in biological systems. Additionally, 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has low toxicity and is stable in biological systems. However, one limitation of using 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid is its limited selectivity for zinc ions, which can result in interference from other metal ions.
Zukünftige Richtungen
For the use of 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid in scientific research include the development of more selective probes for the detection of zinc ions, the use of 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases, and the development of biosensors for the detection of various analytes. Additionally, further studies are needed to investigate the potential side effects of 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid and its long-term effects on biological systems.
Conclusion
In conclusion, 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, or 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, is a sulfonamide derivative that has gained attention in recent years due to its potential applications in scientific research. 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid can be synthesized using various methods and has been used as a fluorescent probe for the detection of zinc ions in biological systems, as well as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases. 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has low toxicity and is stable in biological systems, making it a potential candidate for further research in various fields.
Wissenschaftliche Forschungsanwendungen
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has been used in scientific research as a fluorescent probe for the detection of zinc ions in biological systems. It has also been used as a ligand for the development of metal-based drugs for the treatment of cancer and other diseases. Additionally, 5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has been studied for its potential use in the development of biosensors for the detection of various analytes.
Eigenschaften
IUPAC Name |
5-(diethylsulfamoyl)-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-17(4-2)22(20,21)12-7-8-14(13(11-12)15(18)19)16-9-5-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBOWLIJCWGZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197081 | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid | |
CAS RN |
554425-46-6 | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554425-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(Diethylamino)sulfonyl]-2-(1-pyrrolidinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3384465.png)
![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384478.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)